3-Cyclobutyl-1H-pyrazole

Catalog No.
S785802
CAS No.
476629-86-4
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclobutyl-1H-pyrazole

CAS Number

476629-86-4

Product Name

3-Cyclobutyl-1H-pyrazole

IUPAC Name

5-cyclobutyl-1H-pyrazole

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9)

InChI Key

HLPBQDVLMHJKRN-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=NN2

Canonical SMILES

C1CC(C1)C2=CC=NN2

Medicinal Chemistry:

  • Drug Discovery: The pyrazole ring, a core component of 3-Cyclobutyl-1H-pyrazole, is present in numerous bioactive molecules with diverse therapeutic applications. Researchers explore its potential as a scaffold for designing novel drugs targeting various diseases.

Material Science:

  • Functional Materials: Pyrazole derivatives, including potentially those derived from 3-Cyclobutyl-1H-pyrazole, are being investigated for their potential applications in developing functional materials. This includes exploration in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique properties like tunable electronic structures and thermal stability.

Organic Chemistry:

  • Synthetic Intermediate: 3-Cyclobutyl-1H-pyrazole can act as a valuable intermediate in organic synthesis. Its unique structure allows for further chemical transformations, enabling the creation of more complex molecules with desired properties for various applications.

3-Cyclobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms, specifically arranged in a pyrazole configuration. The cyclobutyl group attached to the pyrazole ring contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry.

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitutions at various positions on the ring.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Oxidation Reactions: Pyrazoles can be oxidized to yield various derivatives, which may enhance their biological activity or alter their chemical properties.

3-Cyclobutyl-1H-pyrazole exhibits significant biological activity, particularly in the context of medicinal chemistry. Pyrazole derivatives are often investigated for their potential as:

  • Antimicrobial Agents: Some studies indicate that pyrazoles can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Compounds: Certain pyrazole derivatives have shown promise in reducing inflammation in various biological models.
  • Anticancer Agents: Research has highlighted the cytotoxic effects of some pyrazole compounds against cancer cell lines, suggesting potential for therapeutic applications.

The synthesis of 3-cyclobutyl-1H-pyrazole typically involves several methods, including:

  • Cyclization Reactions: Starting from appropriate hydrazine derivatives and cyclobutanones or similar substrates, cyclization can occur under acidic or basic conditions to form the pyrazole ring.
  • Multicomponent Reactions: Recent advances have introduced multicomponent reaction strategies that allow for the efficient synthesis of pyrazoles from readily available starting materials, enhancing yield and reducing reaction time .
  • Functionalization Techniques: The introduction of functional groups onto the cyclobutyl moiety can be achieved through various organic reactions, expanding the compound's utility.

3-Cyclobutyl-1H-pyrazole has applications across multiple domains:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting various diseases.
  • Agriculture: Pyrazole derivatives are being studied for their potential use as herbicides or pesticides due to their effectiveness against certain pests and weeds.
  • Material Science: The unique properties of pyrazoles make them candidates for developing novel materials with specific functionalities.

Interaction studies involving 3-cyclobutyl-1H-pyrazole focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 3-cyclobutyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-MethylpyrazoleMethyl group on the nitrogen atomExhibits distinct solubility properties
4-Amino-1H-pyrazoleAmino group at position 4Known for enhanced anti-inflammatory effects
3-PyridylpyrazolePyridine ring fused with pyrazoleDisplays different pharmacological profiles
3-Cyclopropyl-1H-pyrazoleCyclopropyl group instead of cyclobutylDifferent steric effects influencing reactivity

3-Cyclobutyl-1H-pyrazole's unique cyclobutyl substituent distinguishes it from these compounds, potentially affecting its biological activity and chemical reactivity.

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of synthetic organic chemistry since its first reported synthesis in 1883 by Knorr. Early investigations focused on unsubstituted pyrazoles and simple derivatives, but advances in synthetic methodologies enabled the exploration of complex substituents. The introduction of cyclobutyl groups, a four-membered saturated hydrocarbon ring, into pyrazole derivatives emerged as a strategic approach to modulate steric and electronic properties. While specific reports on 3-cyclobutyl-1H-pyrazole’s discovery are sparse, its development aligns with broader trends in pyrazole chemistry, where substituent optimization has driven pharmaceutical innovation.

Classification in Heterocyclic Chemistry

3-Cyclobutyl-1H-pyrazole belongs to the azole family, a class of nitrogen-containing heterocycles. Its structure features:

  • Pyrazole core: A 1,2-diazole ring with two non-adjacent nitrogen atoms.
  • Cyclobutyl substituent: A four-membered ring fused at the 3-position, introducing steric bulk and conformational rigidity.
    This bicyclic system distinguishes it from simpler pyrazoles (e.g., 3,5-dimethylpyrazole) and other fused pyrazoles (e.g., indazoles).

Significance in Pyrazole Chemistry Research

The cyclobutyl group’s unique properties make 3-cyclobutyl-1H-pyrazole valuable for studying:

  • Steric effects: The rigid cyclobutane ring restricts rotational freedom, influencing reactivity and molecular recognition.
  • Electronic modulation: Electron-donating or withdrawing effects of substituents on the pyrazole ring can be systematically varied.
  • Biological interactions: The combination of aromaticity and hydrophobicity enhances membrane permeability and target binding.

Contemporary Research Interest

Recent interest in 3-cyclobutyl-1H-pyrazole stems from its potential as a scaffold in:

  • Kinase inhibition: Pyrazole derivatives like ibrutinib and ruxolitinib are established anticancer agents, prompting exploration of novel substituent patterns.
  • Antimicrobial development: Cyclobutyl groups enhance lipophilicity, a critical factor for targeting resistant bacterial strains.
  • Coordination chemistry: Pyrazoles act as ligands in metal complexes, with cyclobutyl groups potentially stabilizing unusual oxidation states.

Synthesis of 3-Cyclobutyl-1H-Pyrazole

Classic Synthetic Routes

The synthesis of 3-cyclobutyl-1H-pyrazole leverages established pyrazole-forming reactions:

MethodKey Reagents/ConditionsYields/Notes
Knorr CyclocondensationCyclobutanone derivatives + hydrazine hydrateRequires acidic/basic catalysis; moderate yields
1,3-Diketone CondensationCyclobutanone + 1,3-diketones + hydrazineRegioselectivity challenges; requires purification
Multicomponent ReactionsCyclobutanone + aldehydes + hydrazine derivativesOne-pot synthesis; high functional group tolerance

The Knorr synthesis remains a cornerstone, though modified protocols address regioselectivity issues.

Modern Synthetic Innovations

Recent advances include:

  • Catalytic cross-coupling: Palladium-mediated reactions to introduce cyclobutyl groups post-pyrazole formation.
  • Microwave-assisted synthesis: Accelerated cyclocondensation under controlled thermal conditions.
  • Green chemistry approaches: Solvent-free or aqueous-phase reactions to minimize environmental impact.

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Pyrazole ring: Planar aromatic system with alternating single/double bonds.
  • Cyclobutyl substituent: Strained four-membered ring (bond angles ~90°) fused at the 3-position.

Key bond lengths and angles, inferred from crystallographic data of analogous pyrazoles:

ParameterValue (Å/°)Source
N–N bond length~1.33Pyrazole XRD
C–N bond length~1.33–1.35Pyrazole XRD
Cyclobutane ring strain~90° anglesComputational

Reactivity Profile

The compound exhibits:

  • Electrophilic substitution: Preferred at the 4- and 5-positions due to electron density distribution.
  • Nucleophilic substitution: Limited by the aromatic nature of the pyrazole ring.
  • Hydrogen bonding: The NH group participates in intermolecular interactions, influencing solubility and crystal packing.

Biological Activity

Antimicrobial Properties

Pyrazole derivatives are active against Gram-positive and Gram-negative bacteria. For 3-cyclobutyl-1H-pyrazole, potential mechanisms include:

  • Membrane disruption: Hydrophobic cyclobutyl groups enhance interaction with lipid bilayers.
  • Enzyme inhibition: Binding to essential bacterial enzymes (e.g., DNA gyrase, topoisomerase IV).

Neuroprotective and Anti-inflammatory Effects

Pyrazoles with cyclobutyl groups are hypothesized to modulate:

  • Cyclooxygenase (COX): Inhibition of COX-2 isoforms for anti-inflammatory action.
  • Neuroreceptors: Interaction with GABA or glutamate receptors, though direct studies are limited.

Applications in Science and Industry

Pharmaceutical Development

3-Cyclobutyl-1H-pyrazole serves as a scaffold for:

  • Kinase inhibitors: Structural optimization for targeted cancer therapies.
  • Antiviral agents: Exploration in HIV and hepatitis C drug discovery.
  • Antibacterial agents: Addressing multidrug-resistant strains.

Agrochemical Uses

The compound’s derivatives are evaluated as:

  • Fungicides: Targeting succinate dehydrogenase in fungal pathogens.
  • Insecticides: Disruption of insect nervous system enzymes.

Material Science

Pyrazoles with cyclobutyl groups are utilized in:

  • Coordination polymers: Ligands for transition metal complexes with tailored electronic properties.
  • Organic electronics: Components in semiconductors or light-emitting diodes.

Conventional Synthesis Routes

Cyclocondensation Reactions with Hydrazines

The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds represents the most fundamental approach to pyrazole synthesis and serves as the cornerstone for accessing 3-cyclobutyl-1H-pyrazole derivatives [1]. This methodology involves the reaction of hydrazine hydrate with cyclobutanone derivatives under acidic or basic conditions to form the desired pyrazole ring system .

The reaction mechanism proceeds through initial nucleophilic attack of hydrazine on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole product [3]. Protic solvents demonstrate superior performance compared to aprotic solvents, with ethanol being particularly effective, affording products in 85-93% isolated yields within 0.5-2 hours at room temperature [4].

Optimized reaction conditions typically employ 1.2 equivalents of hydrazine hydrate, although reducing this to 1.0 equivalent maintains comparable yields (93%) when using ethanol as solvent [4]. The reaction tolerates various substituents on the aromatic ring, with 1-aryl substituted allenic ketones reacting efficiently to provide corresponding pyrazoles in good to excellent yields [4].

Modifications of Knorr Synthesis for Cyclobutyl Derivatives

The classical Knorr pyrazole synthesis requires significant modifications to accommodate cyclobutyl substituents due to the unique steric and electronic properties of the four-membered ring [3] [5]. Traditional Knorr synthesis utilizes 1,3-dicarbonyl compounds with hydrazines under acidic catalysis, but cyclobutyl derivatives present regioselectivity challenges that necessitate refined approaches [6].

Modified protocols incorporate tert-butoxide-assisted carbon-carbon coupling mechanisms, enabling direct synthesis of pyrazoles from esters through novel coupling pathways [7]. This approach involves potassium tert-butoxide dissolved in tetrahydrofuran, with subsequent addition of ethyl ester and acetylene components at ambient temperature or 5°C ice bath conditions [7].

The reaction proceeds through beta-alkynone intermediates, which undergo cyclocondensation with hydrazine hydrate in ethanol under reflux conditions until consumption of the alkynone is complete [7]. Purification requires careful column chromatography using silica gel with hexane/ethyl acetate mixtures (3:1 v/v) to achieve proper separation of desired products [7].

Modern Synthetic Approaches

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions represent a powerful modern approach for constructing pyrazole frameworks through atom-economic transformations [8] [9]. These reactions involve the cycloaddition of nitrile imines or diazo compounds with appropriate dipolarophiles to generate pyrazole rings with excellent regioselectivity [10].

The methodology employs ninhydrin-derived Morita-Baylis-Hillman carbonates as dipolarophiles in reactions with nitrile imines, proceeding smoothly to provide 1,3,5-trisubstituted pyrazoles in yields up to 95% [10]. Mechanistic studies demonstrate that regioselectivity arises from transition state energy differences, with the 3,4-diaryl product corresponding to the lowest activation energy pathway [11].

Spiro-pyrazoline intermediates can undergo ring opening processes to yield trisubstituted pyrazoles through elimination reactions [8]. The process involves initial 1,3-dipolar cycloaddition followed by imine-enamine tautomerization and subsequent eliminatory ring cleavage [8].

Multicomponent Reactions

Multicomponent reactions provide efficient one-pot syntheses of pyrazole derivatives through the simultaneous combination of multiple reactants in a single reaction vessel [12] [13]. These transformations offer significant advantages including atom economy, step economy, and simplified purification procedures [14].

The four-component approach typically involves aldehydes, malononitrile, beta-ketoesters, and hydrazine hydrate in the presence of appropriate catalysts [15]. ZnO nanoparticles serve as effective heterogeneous catalysts, facilitating Knoevenagel-type coupling through Lewis acid sites while activating nucleophilic components via Lewis basic sites [15].

Reaction mechanisms proceed through initial formation of arylidene compounds by Knoevenagel condensation, followed by pyrazolone formation from methyl acetoacetate and hydrazine hydrate [15]. Michael addition of pyrazolone to the arylidene intermediate, followed by cyclization and tautomerization, yields the final pyranopyrazole products [15].

Regioselective Synthesis Methods

Regioselective synthesis of pyrazole derivatives requires careful control of reaction conditions to favor formation of specific regioisomers [16] [17]. Solvent-controlled regioselectivity has been demonstrated in cyclocondensation reactions of beta-aminoenones with hydrazides, where solvent selection determines the preferred regioisomer [18].

Cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides regioselective access to 1,3-di- and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields [16]. The reaction benefits from mild conditions, easily available starting materials, and broad substrate scope [16].

Organocatalytic approaches utilize secondary amines as green promoters to generate substituted pyrazoles with high regioselectivity through inverse-electron-demand [3+2] cycloaddition reactions [17]. These transformations proceed efficiently at room temperature with simple, inexpensive catalysts [17].

Catalytic Pathways

Nano-ZnO Catalyzed Protocols

Zinc oxide nanoparticles have emerged as highly effective heterogeneous catalysts for pyrazole synthesis, offering significant advantages in terms of environmental compatibility, recyclability, and reaction efficiency [15] [19]. These catalysts function through dual Lewis acid-base mechanisms, with zinc cations serving as Lewis acid sites and oxide anions providing Lewis basic sites [15].

Optimized reaction conditions employ 9 mol% ZnO nanoparticles at room temperature in water as solvent, achieving 85-90% yields with short reaction times [15]. The catalyst exhibits excellent recyclability for up to three cycles without significant loss of activity, making the process cost-effective and environmentally friendly [15].

Mechanistic studies reveal that ZnO nanoparticles facilitate Knoevenagel-type coupling through coordination of zinc cations to carbonyl oxygens, while simultaneously activating nucleophilic components through deprotonation at basic oxide sites [15]. This bifunctional catalysis enables efficient formation of pyranopyrazole derivatives through sequential transformations [15].

Metal-Catalyzed Transformations

Transition metal catalysts provide versatile platforms for pyrazole synthesis through various mechanistic pathways [20] [21]. Palladium-catalyzed coupling reactions enable efficient synthesis of N-arylpyrazoles from aryl triflates using tert-butyl BrettPhos as ligand, proceeding in high yields even with ortho-substituted substrates [21].

Copper-catalyzed protocols facilitate pyrazole formation through cycloaddition reactions of sydnones with terminal alkynes, successfully implemented in continuous flow conditions using silica-supported copper catalysts [22]. This methodology enables scalable production of practically useful amounts within 2-5 hours [22].

Silica-supported zinc bromide catalysts promote efficient one-pot synthesis of 3,5-disubstituted pyrazoles from acid chlorides, terminal alkynes, and hydrazine through tandem coupling-cyclocondensation sequences [23]. The process operates under palladium- and copper-free conditions, offering environmental and economic advantages [23].

Green Chemistry Approaches

Green chemistry principles have been extensively applied to pyrazole synthesis, emphasizing solvent-free conditions, renewable feedstocks, and energy-efficient processes [24] [25]. Microwave-assisted synthesis coupled with solvent-free conditions enables rapid formation of pyrazole derivatives with high yields and short reaction times [25].

Water extract of banana peels serves as a novel, green reaction medium for one-pot synthesis of pyrano[2,3-c]pyrazoles, eliminating the need for toxic organic solvents while maintaining excellent yields [24]. This approach demonstrates fast reactions, eco-friendly conditions, and simplified product isolation [24].

Ultrasonic irradiation combined with heterogeneous catalysts provides sustainable alternatives to conventional heating methods, offering reduced reaction times, improved yields, and energy efficiency [26]. Amberlyst resin catalysis under ultrasonic conditions enables cost-effective synthesis with simplified workups and environmental benefits [26].

Industrial Scale Production Considerations

Industrial pyrazole production requires scalable processes that balance efficiency, cost-effectiveness, and environmental considerations [27] [28]. Continuous flow methodologies offer significant advantages for large-scale synthesis, enabling better heat and mass transfer, improved safety, and consistent product quality [22].

Process optimization focuses on catalyst recyclability, solvent selection, and waste minimization to achieve economically viable production [15]. Heterogeneous catalysts such as ZnO nanoparticles provide practical advantages through easy separation and reusability, reducing overall production costs [15].

Regulatory compliance necessitates careful consideration of starting material availability, reaction safety, and environmental impact [27]. Green chemistry approaches increasingly influence industrial processes, driving adoption of sustainable synthetic methodologies [29].

Purification Techniques and Challenges

Purification of pyrazole derivatives presents unique challenges due to their polar nature, potential for tautomerism, and tendency to form intermolecular hydrogen bonds [30] [31]. Column chromatography remains the most versatile purification method, typically employing silica gel with hexane/ethyl acetate mixtures as eluents [23].

Crystallization techniques offer high-purity products but require careful solvent selection and temperature control to achieve optimal crystal formation [30]. Acid addition salts provide alternative purification strategies, enabling separation of pyrazoles from byproducts through controlled precipitation [30].

Liquid-liquid extraction requires multiple extraction steps with fresh solvent due to the polar nature of pyrazole compounds [32]. Hexane extraction selectively isolates pyrazoles while excluding imidazole derivatives, although methyl tert-butyl ether or ethyl acetate may co-extract undesired compounds requiring further purification [32].

Distillation methods prove effective for volatile pyrazoles but require careful temperature control to prevent thermal decomposition [32]. Sublimation techniques achieve very high purity but necessitate specialized equipment and are limited to thermally stable compounds [33].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-cyclobutylpyrazolyl

Dates

Last modified: 08-15-2023

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